molecular formula C7H15ClN2O B3117344 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride CAS No. 2227206-56-4

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

Cat. No. B3117344
CAS RN: 2227206-56-4
M. Wt: 178.66 g/mol
InChI Key: CBRQOEHXCRXXEK-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is a chemical compound with the CAS Number: 2227206-56-4 . It has a molecular weight of 178.66 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C7H14N2O.ClH/c1-9-3-2-8-4-7(9)5-10-6-7;/h8H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . The molecular formula of the compound is C7H14N2O .

Scientific Research Applications

Synthesis and Structural Studies

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride and its derivatives have been a focal point in the synthesis of novel organic compounds due to their unique structural frameworks. For instance, Farag et al. (2008) developed a regioselective synthesis method for diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through the cycloaddition of nitrilimides to furanone derivatives, highlighting the compound's utility in creating structurally diverse molecules (Farag, Elkholy, & Ali, 2008). Similarly, Chiaroni et al. (2000) synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones, demonstrating the compound's versatility in organic synthesis and the potential for generating novel molecular architectures (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Advanced Organic Chemistry and Materials Science

In the domain of advanced organic chemistry and materials science, these compounds serve as critical intermediates and structural motifs. Tapia-Benavides et al. (2010) explored the polytopal equilibrium in spiroarsoranes, offering insights into the dynamic behavior of spirocyclic compounds in solution and their implications for materials science (Tapia-Benavides, Mendoza-Huizar, Pérez-García, Tlahuext, Álvarez, & Tlahuextl, 2010). Moreover, Capriati et al. (2002) investigated the mechanistic pathways in the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones, further illustrating the compound's role in understanding reaction mechanisms and synthetic strategies in organic chemistry (Capriati, Degennaro, Florio, & Luisi, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319 . The precautionary statements are P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-3-2-8-4-7(9)5-10-6-7;/h8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRQOEHXCRXXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227206-56-4
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Reactant of Route 2
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Reactant of Route 3
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Reactant of Route 4
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Reactant of Route 5
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Reactant of Route 6
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

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